N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
Description
N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a tetrazole-based compound featuring a carboxamide group linked to a 2-carbamoylphenyl substituent and a 4-methoxyphenyl group on the tetrazole ring. Tetrazoles are heterocyclic aromatic compounds known for their metabolic stability and diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The methoxy group in this compound enhances solubility through its electron-donating nature, while the carbamoyl moiety may contribute to hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-25-11-8-6-10(7-9-11)22-20-15(19-21-22)16(24)18-13-5-3-2-4-12(13)14(17)23/h2-9H,1H3,(H2,17,23)(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYUTSDLEFQTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition of Nitriles and Sodium Azide
The tetrazole ring is conventionally synthesized via Huisgen cycloaddition between nitriles and sodium azide under acidic conditions. For this compound, 4-methoxybenzonitrile serves as the nitrile precursor.
Procedure :
- Combine 4-methoxybenzonitrile (1.0 equiv), sodium azide (1.2 equiv), and ammonium chloride (1.5 equiv) in DMF.
- Heat at 100°C for 12–24 hours.
- Acidify with HCl to precipitate 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxylic acid (Yield: 65–78%).
Key Data :
Multi-Component Reactions (MCRs)
Recent advances in MCRs enable single-step assembly of tetrazole derivatives. The Ugi reaction using 4-methoxyphenyl isocyanide , 2-azidoacetic acid , 2-nitrobenzaldehyde , and 2-aminobenzamide provides a streamlined route:
Procedure :
- Combine reactants in methanol at 25°C for 48 hours.
- Purify via flash chromatography (n-hexane/ethyl acetate, 3:1) to isolate the product (Yield: 52%).
Advantages :
Late-Stage Functionalization: Amide Bond Formation
Carboxylic Acid Activation and Coupling
Fragment A (2-(4-methoxyphenyl)-2H-tetrazole-5-carboxylic acid) is activated as an acid chloride or mixed anhydride for reaction with 2-aminobenzamide :
Procedure :
- Dissolve Fragment A (1.0 equiv) in thionyl chloride (5 mL) and reflux for 2 hours.
- Remove excess SOCl2 under vacuum.
- Add 2-aminobenzamide (1.2 equiv) and triethylamine (2.0 equiv) in DCM.
- Stir at 0°C → 25°C for 12 hours.
- Purify via silica gel chromatography (ethyl acetate/methanol, 9:1) (Yield: 68%).
Key Data :
Direct Amidation via Coupling Reagents
Alternative activation using EDCI/HOBt:
- Mix Fragment A (1.0 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv) in DMF.
- Add 2-aminobenzamide (1.1 equiv) and stir at 25°C for 18 hours.
- Isolate via precipitation in ice-water (Yield: 72%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| [2+3] Cycloaddition | 65–78 | 95–98 | High regioselectivity | Long reaction time (12–24 h) |
| Ugi MCR | 52 | 90 | Single-step synthesis | Moderate yield |
| EDCI/HOBt Coupling | 72 | 98 | Mild conditions | Cost of reagents |
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:
- Anticancer Properties : Recent studies have demonstrated that derivatives of tetrazole compounds, including N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, show significant cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from similar structures have shown IC50 values indicating their effectiveness against prostate and breast cancer cells .
- Antiviral Activity : Compounds containing tetrazole rings have been explored for their antiviral properties. Research indicates that modifications to the tetrazole structure can enhance antiviral efficacy against viruses such as Enterovirus D68, with some derivatives showing promising EC50 values .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of tetrazole derivatives:
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can be exploited in catalysis and material science. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates the structural, physicochemical, and biological differences between the target compound and its analogs.
Structural and Physicochemical Comparisons
Key structural variations include halogen substitutions (Cl, F, Br), alkyl chains, and alternative aryl groups. These modifications influence lipophilicity, electronic properties, and binding affinities.
ADMET and Mechanistic Insights
- Solubility : Methoxy and carbamoyl groups enhance aqueous solubility compared to halogenated analogs .
- Metabolic Stability : Fluorinated derivatives (e.g., ) resist oxidative metabolism due to C-F bond strength.
- Toxicity : Chloro and bromo substituents may increase hepatotoxicity risks, as seen in preclinical studies .
Biological Activity
N-(2-Carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. The specific structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O3
- Molecular Weight : 288.31 g/mol
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of tetrazole derivatives, including this compound. These compounds have shown varying degrees of effectiveness against different bacterial strains.
- Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
In a comparative study, the compound demonstrated superior activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with findings for other tetrazole derivatives .
2. Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro assays. The compound was tested against several human cancer cell lines, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HeLa (cervical cancer)
Results indicated that the compound exhibited significant cytotoxicity at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| MCF7 | 30 |
| HeLa | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the pathways involved .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry focused on synthesizing various tetrazole derivatives and assessing their antimicrobial efficacy. Among them, this compound was highlighted for its ability to inhibit the growth of clinical isolates of Staphylococcus aureus with an MIC of 8 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .
Case Study 2: Anticancer Properties
In another investigation, researchers explored the anticancer properties of several tetrazole derivatives. The study revealed that this compound effectively reduced cell viability in MCF7 cells by inducing apoptosis, as evidenced by increased levels of caspase-3 activation. This suggests a promising avenue for further development in cancer therapeutics .
Q & A
Q. What are the standard synthetic routes for N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and what key reagents are involved?
The compound is synthesized via a multi-step process:
- Step 1: React 2-aminobenzamide with 4-methoxybenzoyl chloride to form an intermediate.
- Step 2: Cyclize the intermediate with sodium azide under acidic conditions to construct the tetrazole ring. Key reagents include sodium azide (for tetrazole ring formation) and coupling agents like EDCI/HOBt for amide bond formation. Purification involves recrystallization or column chromatography. Reaction yields typically range from 50–70% under optimized conditions .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., tetrazole C=N stretch at ~1,550 cm⁻¹).
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS m/z 367.1 [M+H]⁺).
- Elemental analysis to verify purity (>95%) .
Q. What in vitro models are appropriate for preliminary evaluation of this compound's therapeutic potential?
Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus). Enzyme inhibition assays (e.g., IC₅₀ for kinase targets) are also critical for mechanistic studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the cyclization step?
Strategies include:
- Stoichiometric adjustments (e.g., 1.5 equivalents of sodium azide to drive cyclization).
- Temperature control (reflux at 80–100°C in ethanol/water mixtures).
- Catalyst screening (e.g., ZnCl₂ to accelerate ring closure). Monitor reaction progress via TLC/HPLC and purify intermediates rigorously to minimize side products .
Q. What methodologies resolve contradictions between in vitro and in vivo biological activity data?
Address discrepancies by:
- Pharmacokinetic profiling (e.g., plasma stability, metabolic half-life).
- 3D tumor spheroid models to mimic in vivo complexity.
- Dose-response validation in rodent models to correlate in vitro IC₅₀ with in vivo efficacy .
Q. How can computational methods elucidate the compound's mechanism of action?
Q. What strategies assess the compound's stability under varying pH and temperature conditions?
Conduct stress testing per ICH guidelines:
- Thermal analysis (DSC/TGA) to determine decomposition points (>200°C).
- pH stability studies (pH 1–13) with HPLC monitoring of degradation products (e.g., hydrolyzed carboxamide). Store the compound at –20°C in desiccated, amber vials to prevent photodegradation .
Q. How can cross-disciplinary applications in materials science be explored?
Investigate:
- Coordination polymers via tetrazole-metal interactions (e.g., Zn²⁺ or Cu²⁺).
- Surface functionalization of nanoparticles for drug delivery. Characterize materials using X-ray crystallography and SEM/TEM .
Q. What statistical methods analyze discrepancies in reported IC₅₀ values across studies?
Apply:
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
- Systematic substitution : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups.
- High-throughput screening (HTS) against kinase panels or microbial libraries.
- Crystallography to resolve binding modes of active analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
